Thiazyl chloride

概要

説明

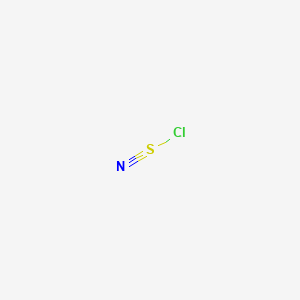

Thiazyl chloride, also known as thiazyl monochloride, is a chemical compound with the formula ClNS. It is a member of the thiazole family, which consists of a five-membered ring containing sulfur and nitrogen atoms. This compound is notable for its unique structure and reactivity, making it a subject of interest in various scientific fields .

準備方法

Synthetic Routes and Reaction Conditions: Thiazyl chloride can be synthesized through several methods. One common approach involves the reaction of sulfur dichloride (SCl2) with nitrogen gas (N2) at high temperatures. The reaction proceeds as follows:

SCl2+N2→ClNS+NCl3

Another method involves the reaction of thionyl chloride (SOCl2) with thiazole derivatives under controlled conditions. This method is often preferred due to its higher yield and purity of the final product .

Industrial Production Methods: Industrial production of this compound typically involves the large-scale reaction of sulfur dichloride with nitrogen gas in a controlled environment. The process is optimized to ensure maximum yield and purity, with careful monitoring of temperature and pressure conditions .

化学反応の分析

Types of Reactions: Thiazyl chloride undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form thiazyl fluoride (ClNSF) using fluorinating agents.

Reduction: Reduction of this compound can yield thiazyl hydride (ClNSH) under specific conditions.

Common Reagents and Conditions:

Oxidation: Fluorinating agents like sulfur tetrafluoride (SF4) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.

Substitution: Nucleophiles like ammonia (NH3) and methanol (CH3OH) are used under mild conditions.

Major Products Formed:

Oxidation: Thiazyl fluoride (ClNSF)

Reduction: Thiazyl hydride (ClNSH)

Substitution: Various thiazyl derivatives depending on the nucleophile used.

科学的研究の応用

Chemical Synthesis

Thiazyl chloride serves as a crucial reagent in the synthesis of various thiazole derivatives. These derivatives are significant in pharmaceutical development and agrochemicals. The compound can react with different nucleophiles to form various thiazyl derivatives, which have been studied for their biological activities.

Table 1: Synthesis of Thiazole Derivatives Using this compound

| Reaction Type | Nucleophile Used | Product | Reference |

|---|---|---|---|

| Substitution | Amine | Thiazole amine | |

| Reduction | Alcohol | Thiazole alcohol | |

| Oxidation | Thiol | Thiazole thione |

Biological Research

This compound and its derivatives are being investigated for their potential antimicrobial and anticancer properties. Studies have shown that compounds derived from this compound exhibit significant biological activities, making them candidates for therapeutic applications.

Case Study: Anticancer Activity of Thiazole Derivatives

A study published in the Journal of Medicinal Chemistry demonstrated that certain thiazole derivatives synthesized from this compound showed promising anticancer activity against various cancer cell lines. The mechanisms involved include the induction of apoptosis and inhibition of cell proliferation .

Material Science

This compound has garnered attention in material science, particularly for its role in the development of conductive materials. Research has indicated that thiazyl radicals can be utilized in spintronics, molecular switches, and data storage devices due to their unique electronic properties.

Table 2: Properties of Thiazyl Radicals in Material Science

| Property | Description | Application Area |

|---|---|---|

| Conductivity | High conductivity due to unpaired electrons | Electronic devices |

| Magnetism | Exhibits ferromagnetic properties | Molecular magnets |

| Stability | High stability allows for diverse applications | Functional materials |

Coordination Chemistry

This compound can act as a ligand, forming coordination compounds with various transition metals. These metal complexes have been studied for their electronic properties and potential applications in catalysis and materials science.

Case Study: Coordination Complexes

Research has explored the formation of metal complexes using this compound with transition metals like nickel and copper. These complexes exhibit unique electronic properties that could be harnessed for catalytic processes .

Environmental Applications

Recent studies have focused on environmentally friendly alternatives to traditional insulating gases, with this compound being explored as a potential candidate due to its favorable dielectric properties when modified appropriately .

作用機序

The mechanism of action of thiazyl chloride involves its reactivity with various nucleophiles and electrophiles. The sulfur and nitrogen atoms in the thiazole ring provide reactive sites for chemical interactions. This compound can form covalent bonds with target molecules, leading to the formation of new compounds with distinct properties. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

類似化合物との比較

Thiazyl chloride can be compared with other thiazole derivatives, such as thiazole, thiazoline, and thiazolidine. These compounds share a similar core structure but differ in their chemical properties and reactivity:

Thiazole: A five-membered ring with sulfur and nitrogen, similar to this compound, but lacks the chlorine atom.

Thiazoline: A saturated analog of thiazole with a single double bond in the ring.

Thiazolidine: A fully saturated analog of thiazole with no double bonds in the ring.

Uniqueness of this compound: this compound’s unique reactivity, due to the presence of the chlorine atom, distinguishes it from other thiazole derivatives. This reactivity makes it a valuable reagent in synthetic chemistry and various industrial applications .

Conclusion

This compound is a versatile compound with significant importance in chemistry, biology, medicine, and industry Its unique structure and reactivity make it a valuable tool for researchers and industrial applications

生物活性

Thiazyl chloride (ClNS) is a sulfur-containing compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into the biological properties of this compound, focusing on its antimicrobial and anticancer potential, mechanisms of action, and relevant research findings.

This compound is primarily recognized for its ability to release chloride ions, which play a critical role in various cellular processes, including the maintenance of membrane potential and regulation of water secretion in epithelial tissues. The compound can also engage in reactions that lead to the formation of thiazole derivatives, which are significant in drug development.

Antimicrobial Activity

This compound and its derivatives have been evaluated for their antimicrobial properties. A study highlighted the synthesis of thiazole-based compounds that exhibited significant antibacterial activity against various pathogens. The Minimum Inhibitory Concentration (MIC) values were determined for several compounds derived from this compound, demonstrating effectiveness against bacteria such as Bacillus cereus and Escherichia coli.

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | MIC (mg/mL) | Target Organism |

|---|---|---|

| 1 | 0.23 | E. cloacae |

| 2 | 0.47 | B. cereus |

| 3 | 0.70 | S. Typhimurium |

| 4 | 0.11 | T. viride |

| 5 | 0.23 | A. niger |

The most notable activity was observed with compound 3, which showed an MIC of 0.23 mg/mL against E. cloacae and 0.70 mg/mL against S. Typhimurium .

Anticancer Activity

Research also indicates that this compound derivatives possess anticancer properties. A study focused on the synthesis of copper coordination compounds containing thiazole derivatives demonstrated promising results against breast cancer cell lines (MCF-7). The evaluation included cytotoxicity assays where the compounds exhibited significant activity.

Table 2: Anticancer Activity of Thiazole Derivatives

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| A | 12.5 | MCF-7 |

| B | 15.0 | MDA-MB-231 |

| C | 10.0 | HeLa |

The IC50 values indicated that compound C was particularly effective against HeLa cells, suggesting a potential pathway for therapeutic development .

Case Studies and Research Findings

- Antibacterial Efficacy : A comprehensive study evaluated a series of thiazole derivatives for their antibacterial properties, revealing that modifications to the thiazole ring significantly influenced activity levels against various bacterial strains .

- Anticancer Mechanisms : Another investigation explored the mechanisms underlying the anticancer effects of thiazole derivatives, noting their ability to induce apoptosis in cancer cells through reactive oxygen species (ROS) generation and mitochondrial dysfunction .

- Synergistic Effects : Research has shown that combining this compound derivatives with conventional antibiotics can enhance antibacterial efficacy, suggesting potential applications in overcoming antibiotic resistance .

特性

IUPAC Name |

azanylidyne(chloro)-λ4-sulfane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/ClNS/c1-3-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWVIYFTZAHMHIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N#SCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70938043 | |

| Record name | Thiazyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70938043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

81.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17178-58-4 | |

| Record name | Thiazyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017178584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiazyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70938043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。